1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (Empirical Formula: C₁₃H₁₂N₄O₃S; Molecular Weight: 304.32) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-methoxyphenyl group at position 1 and a methylsulfonyl group at position 4. Its structural features, such as the electron-withdrawing sulfone group and methoxy-substituted aromatic ring, may influence solubility, metabolic stability, and target binding compared to analogs.
Properties
CAS No. |
1383789-09-0 |
|---|---|
Molecular Formula |
C13H12N4O3S |
Molecular Weight |
304.33 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-6-methylsulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4O3S/c1-20-11-6-4-3-5-10(11)17-12-9(8-15-17)7-14-13(16-12)21(2,18)19/h3-8H,1-2H3 |
InChI Key |
RIIPEWLWRMVNLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC=C3C=N2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Halogenation-Nucleophilic Substitution Pathways
A common approach involves constructing the pyrazolo[3,4-d]pyrimidine core with a halogen atom at position 6, followed by nucleophilic displacement with a methylsulfonyl group. For example:
-
Chlorination : Starting from 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, treatment with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) yields 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Oxidation : The methyl group at position 6 is oxidized to a methylsulfonyl moiety using oxidizing agents like Oxone® or meta-chloroperbenzoic acid (mCPBA).
This route achieves moderate yields (60–70%) but requires careful control of oxidation conditions to prevent over-oxidation or ring degradation.
Multi-Step Synthesis Protocols
Route A: Sequential Functionalization
-
Core Assembly : Condense 3-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate to form the pyrazolo[3,4-d]pyrimidine core.
-
Chlorination : Treat with POCl₃ to introduce chlorine at position 4.
-
Methoxyphenyl Introduction : Perform Suzuki coupling with 2-methoxyphenylboronic acid.
-
Methylsulfonation : Replace chlorine at position 6 with sodium methanesulfinate in dimethylformamide (DMF) at 80°C.
Key Data :
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, reflux, 12h | 65 |
| 2 | POCl₃, TMA, 110°C | 78 |
| 3 | Pd(PPh₃)₄, THF, 80°C | 82 |
| 4 | DMF, 80°C, 6h | 70 |
Route B: Late-Stage Sulfonylation
-
Core Synthesis with Thioether : Incorporate a methylthio group at position 6 during core assembly.
-
Oxidation : Convert methylthio to methylsulfonyl using H₂O₂ in acetic acid.
-
Aryl Coupling : Introduce 2-methoxyphenyl via Buchwald-Hartwig amination.
Advantages : Avoids harsh chlorination steps; higher functional group tolerance.
Yield : 68% overall.
Catalytic and Mechanistic Insights
Role of rGO-Ni@Pd Catalysts
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity. Impurities often include unreacted chlorinated precursors or over-oxidized byproducts.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 58 | 68 |
| Pd Catalyst Required | Yes | No |
| Purification Difficulty | High | Moderate |
Route B offers superior efficiency and lower catalyst costs, making it preferable for scale-up. However, Route A provides better control over regioselectivity for research-scale synthesis .
Chemical Reactions Analysis
Key Methods
-
Pyrazolo[3,4-d]pyrimidine Core Formation
-
Functional Group Installation
Functional Group Reactivity
The compound’s reactivity is driven by its methylsulfonyl and methoxyphenyl substituents:
Nucleophilic Substitution (Methylsulfonyl Group)
-
The methylsulfonyl group acts as a good leaving group under basic or nucleophilic conditions .
-
Example: Displacement by amines or alkoxides to form derivatives (e.g., pyrazolo[3,4-d]pyrimidine-6-ol or -6-amine) .
Electrophilic Aromatic Substitution (Methoxyphenyl Group)
-
The electron-donating methoxy group directs electrophilic substitution to the para position of the phenyl ring .
-
Reactions include halogenation or nitration under controlled conditions .
Oxidative Transformations
-
The pyrazolo[3,4-d]pyrimidine core may undergo oxidation at reactive sites (e.g., C-4 or C-5 positions) under strong oxidizing agents like KMnO₄ .
Stability and Degradation
Comparison of Functional Group Effects
Research Findings
Scientific Research Applications
Biological Activities
Research indicates that 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant biological activities, particularly in the following areas:
- Kinase Inhibition : The compound has been identified as a selective inhibitor of specific kinases involved in cancer and inflammatory processes. Studies have shown its ability to modulate interactions with target proteins such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antitumor Activity : It has demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). The structure-activity relationship (SAR) analyses reveal that substituents at specific positions significantly influence its anticancer efficacy .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of pyrazolo[3,4-d]pyrimidines:
- Antitumor Studies : A study by Srinivasulu et al. synthesized derivatives targeting CDK2/cyclin E pathways. Among these, certain derivatives exhibited significant cytotoxicity against MCF-7 cells while showing non-toxicity to normal cells, indicating their potential as selective anticancer agents .
- Pharmacokinetics : Research on pharmacokinetic properties revealed good oral bioavailability for synthesized compounds but limited ability to penetrate the blood-brain barrier. This limitation suggests a focused application in peripheral cancers rather than central nervous system targets .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and selected analogs:
Key Observations
Substituent Effects on Reactivity and Stability The methylsulfonyl group in the target compound enhances polarity and metabolic stability compared to methylthio (KKC080096) or chloromethyl () groups. Chlorine atoms in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine make it highly reactive, serving as a precursor for further derivatization .
Biological Activity Correlations
- KKC080096 ’s 4-methoxybenzyl amine and methylthio groups contribute to HO-1 induction and neuroprotection, highlighting the role of electron-donating substituents in anti-inflammatory pathways .
- NVP-BHG712 ’s bulky substituents (e.g., trifluoromethylphenyl) enable selective kinase inhibition, suggesting that steric bulk at position 4 enhances target specificity .
Position-Specific Modifications
- Substitutions at position 1 (e.g., 2-methoxyphenyl in the target compound vs. t-butyl in KKC080096) influence steric hindrance and aromatic interactions with biological targets.
- Position 6 modifications (sulfone vs. thioether) alter electronic properties, affecting binding affinity to enzymes like kinases or oxidases .
Biological Activity
1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₃H₁₂N₄O₃S
- Molecular Weight : 304.32 g/mol
- CAS Number : 1383789-09-0
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo compounds can effectively target specific oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through its ability to inhibit pro-inflammatory cytokines. Pyrazole derivatives are known to modulate inflammatory responses by downregulating the expression of COX-2 and other inflammatory mediators .
Antimicrobial Activity
Some studies suggest that pyrazolo compounds possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways in bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling.
- Cell Cycle Arrest : It has been observed that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can influence oxidative stress levels within cells, contributing to their anticancer effects .
Study 1: Antitumor Activity in Breast Cancer Cells
A study evaluated the effectiveness of various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited cytotoxic effects significantly higher than those observed with standard chemotherapeutic agents like doxorubicin. Notably, the combination treatment resulted in enhanced apoptosis rates compared to monotherapy .
Study 2: Anti-inflammatory Potential
In a model of acute inflammation, the administration of pyrazole derivatives led to a marked reduction in edema and inflammatory markers. This suggests a potential therapeutic application for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes and characterization techniques for 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine and its analogs?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki coupling reactions. For example, 4-chloro intermediates (e.g., 4-chloro-6-(chloromethyl)-1-methyl derivatives) can undergo regioselective substitution with methylamine or methoxy groups under controlled conditions (60–75% yields) . Characterization relies on 1H/13C NMR (e.g., δ 8.03–9.04 ppm for aromatic protons) , high-resolution mass spectrometry , and X-ray crystallography to confirm regiochemistry . Purity is assessed via HPLC (>95%) .
Q. What safety protocols are recommended for handling pyrazolo[3,4-d]pyrimidine derivatives in laboratory settings?
- Methodological Answer : Contaminated clothing must be removed immediately, and exposed skin should be washed with water. Work in a fume hood with PPE (gloves, lab coat) to avoid inhalation/contact. For sulfonyl-containing derivatives like 6-(methylsulfonyl) analogs, ensure proper ventilation due to potential sulfonic acid byproducts .
Advanced Research Questions
Q. How can researchers evaluate the target selectivity of this compound against kinase families (e.g., VEGFR-2, S6K1)?
- Methodological Answer : Use kinase inhibition assays with recombinant enzymes (e.g., S6K1, VEGFR-2) and ATP-competitive substrates. Measure IC50 values via fluorescence polarization or radiometric assays. For example, DG2 (a related S6K1 inhibitor) shows selectivity by binding to the kinase’s hydrophobic pocket, validated by co-crystallization (PDB structures) . Cross-test against off-target kinases (e.g., BRAF, MAPK) to assess specificity .
Q. How should contradictory biological activity data (e.g., antiproliferative vs. antiviral effects) be analyzed for pyrazolo[3,4-d]pyrimidines?
- Methodological Answer : Contextualize results using structure-activity relationship (SAR) studies. For instance, 4-benzylsulfanyl derivatives show antiviral activity via RNA polymerase inhibition , while 6-(methylsulfonyl) analogs may target tubulin polymerization in cancer cells . Use dose-response curves and gene expression profiling to identify dominant pathways. Conflicting data often arise from cell line-specific signaling dependencies .
Q. What strategies improve regioselectivity and yield in synthesizing 4,6-disubstituted derivatives?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) favor substitution at the 4-position over the 6-position .
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki reactions) enhances selectivity for aryl groups at the 1-position .
- Protecting groups : Use tert-butyl or methoxy groups to block undesired substitution sites .
Q. How can in vitro-to-in vivo efficacy discrepancies be addressed for preclinical development?
- Methodological Answer : Perform pharmacokinetic studies to assess bioavailability (e.g., plasma half-life, Cmax). For example, adavosertib (a related pyrazolo[3,4-d]pyrimidine) showed improved in vivo stability via PEGylation . Use xenograft models to correlate tumor growth inhibition with drug exposure. Address metabolic instability via structural modifications (e.g., fluorination at the 3-position) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
